molecular formula C11H14BrNO B13088394 2-Bromo-4-(((cyclopropylmethyl)amino)methyl)phenol

2-Bromo-4-(((cyclopropylmethyl)amino)methyl)phenol

Cat. No.: B13088394
M. Wt: 256.14 g/mol
InChI Key: SIDCTYSBVVMBDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(((cyclopropylmethyl)amino)methyl)phenol typically involves the bromination of 4-(((cyclopropylmethyl)amino)methyl)phenol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the production rate and yield of the desired product .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(((cyclopropylmethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(((cyclopropylmethyl)amino)methyl)phenol is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-4-[(cyclopropylmethylamino)methyl]phenol

InChI

InChI=1S/C11H14BrNO/c12-10-5-9(3-4-11(10)14)7-13-6-8-1-2-8/h3-5,8,13-14H,1-2,6-7H2

InChI Key

SIDCTYSBVVMBDW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC(=C(C=C2)O)Br

Origin of Product

United States

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